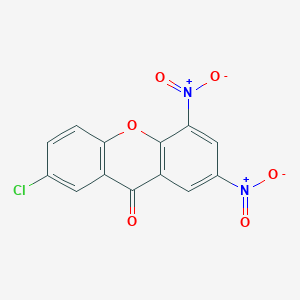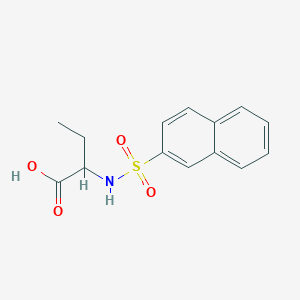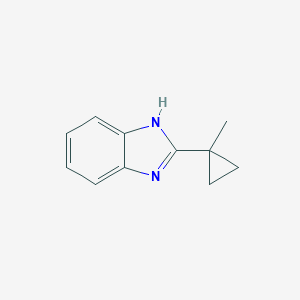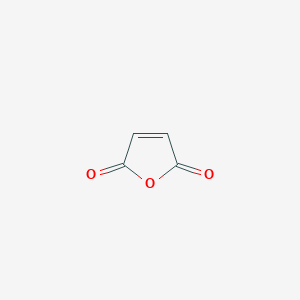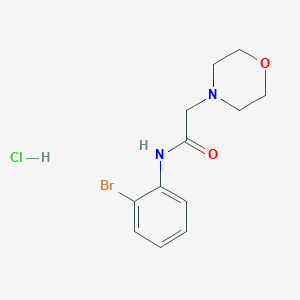
4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 322.68 g/mol. This compound is known for its ability to inhibit the activity of certain enzymes and has been studied extensively for its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride involves binding to the catalytic domain of PARP and inhibiting its activity. This leads to the accumulation of DNA damage, which can enhance the effectiveness of DNA-damaging agents such as chemotherapy and radiation therapy.
Biochemical And Physiological Effects
In addition to its role as a PARP inhibitor, 4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of other enzymes such as xanthine oxidase and nitric oxide synthase. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride in lab experiments is its ability to selectively inhibit PARP activity. This allows researchers to study the role of PARP in various cellular processes and disease states. However, one limitation of using this compound is its potential toxicity and off-target effects. Careful dosing and monitoring are necessary to ensure accurate and reliable results.
Future Directions
There are several future directions for research involving 4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride. One area of interest is the development of more selective PARP inhibitors that have fewer off-target effects. Another area of research is the use of PARP inhibitors in combination with other cancer therapies to enhance their effectiveness. Additionally, there is ongoing research into the role of PARP in other disease states such as neurodegenerative disorders and cardiovascular disease.
Synthesis Methods
The synthesis of 4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride involves the reaction of 2-bromophenyl isocyanate with morpholine and acetic anhydride in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt form of the compound.
Scientific Research Applications
4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride has been used in a variety of scientific research applications. One of its primary uses is as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and is overexpressed in certain types of cancer cells. Inhibiting PARP activity has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
properties
CAS RN |
143579-17-3 |
|---|---|
Product Name |
4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride |
Molecular Formula |
C12H16BrClN2O2 |
Molecular Weight |
335.62 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C12H15BrN2O2.ClH/c13-10-3-1-2-4-11(10)14-12(16)9-15-5-7-17-8-6-15;/h1-4H,5-9H2,(H,14,16);1H |
InChI Key |
OTCKKQNKVPTYMU-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2Br.Cl |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2Br.Cl |
Other CAS RN |
143579-17-3 |
synonyms |
N-(2-Bromophenyl)-4-morpholineacetamide monohydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



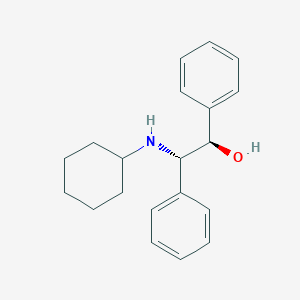
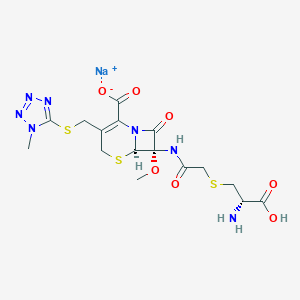
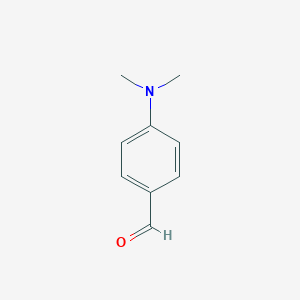
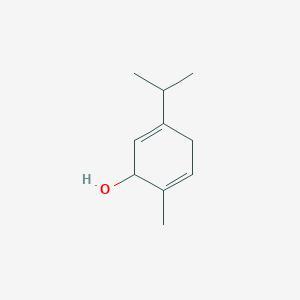
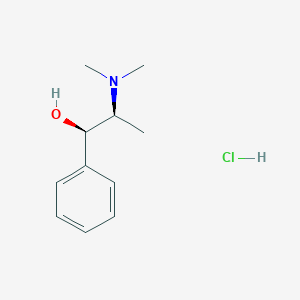
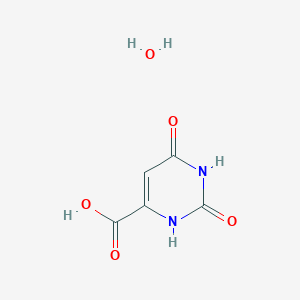

![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)

